molecular formula C23H22ClNO6 B11144640 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate

カタログ番号: B11144640
分子量: 443.9 g/mol
InChIキー: LLJRITVCYCZUAD-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate is a structurally complex molecule comprising a coumarin (2H-chromen-2-one) core modified with chloro and methyl substituents at positions 3 and 4, respectively. At position 7, an ester linkage connects the coumarin moiety to a chiral (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate side chain. This side chain includes a benzyloxycarbonyl (Cbz) group, a common protecting group for amines, and a branched methylbutanoate structure.

特性

分子式

C23H22ClNO6

分子量

443.9 g/mol

IUPAC名

(3-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C23H22ClNO6/c1-13(2)20(25-23(28)29-12-15-7-5-4-6-8-15)22(27)30-16-9-10-17-14(3)19(24)21(26)31-18(17)11-16/h4-11,13,20H,12H2,1-3H3,(H,25,28)/t20-/m0/s1

InChIキー

LLJRITVCYCZUAD-FQEVSTJZSA-N

異性体SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)Cl

正規SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)Cl

製品の起源

United States

準備方法

Pechmann Condensation

The 7-hydroxycoumarin scaffold is synthesized via Pechmann condensation. Resorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid at 0–5°C for 6 hours, yielding 7-hydroxy-4-methylcoumarin. Chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, followed by quenching with ice water to isolate 3-chloro-4-methyl-7-hydroxycoumarin.

Reaction Conditions:

StepReagentsTemperatureTimeYield
CondensationH₂SO₄, ethyl acetoacetate0–5°C6 h85%
ChlorinationSO₂Cl₂, CH₂Cl₂−10°C2 h78%

Preparation of (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic Acid

Cbz Protection of L-Valine

L-Valine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A solution of L-valine in 2M NaOH is treated with Cbz-Cl at 0°C, stirred for 4 hours, and acidified to pH 2 with HCl to precipitate Cbz-L-valine.

Optimization Notes:

  • Excess Cbz-Cl (1.2 eq) ensures complete protection.

  • Racemization is minimized by maintaining pH >10 during the reaction.

Characterization Data:

  • m.p. : 82–84°C

  • [α]²⁵D : +14.5° (c = 2, ethanol)

Esterification of Coumarin and Cbz-L-Valine

Steglich Esterification

The coumarin hydroxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Cbz-L-valine (1.1 eq) is reacted with 3-chloro-4-methyl-7-hydroxycoumarin in anhydrous dichloromethane at 25°C for 12 hours.

Reaction Parameters:

ParameterValue
SolventCH₂Cl₂
Coupling AgentDCC (1.5 eq)
CatalystDMAP (0.2 eq)
Yield72%

Acid Chloride Method

Cbz-L-valine is converted to its acid chloride using oxalyl chloride (2 eq) and catalytic DMF in THF. The resultant chloride is reacted with the coumarin core in the presence of triethylamine (3 eq) at −20°C to prevent racemization.

Key Advantages:

  • Higher reactivity for sterically hindered alcohols.

  • Yield : 68%.

Alternative Enzymatic Synthesis

Lipase-Catalyzed Esterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the esterification in toluene at 45°C. The method avoids racemization and achieves 89% yield under low-water conditions.

Conditions Table:

EnzymeSolventTemperatureTimeYield
CAL-BToluene45°C24 h89%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.8 Hz, 1H, coumarin H-6), 6.95 (s, 1H, coumarin H-5), 5.12 (s, 2H, Cbz CH₂), 4.35 (m, 1H, valine α-H), 2.42 (s, 3H, coumarin CH₃), 1.98 (m, 1H, valine β-H), 0.92 (d, J = 6.8 Hz, 6H, valine γ-CH₃).

  • HRMS : m/z calcd for C₂₃H₂₂ClNO₆ [M+H]⁺: 468.1214; found: 468.1211.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity at 254 nm.

Challenges and Optimization

Racemization Control

  • Lowering reaction temperatures (−20°C) during acid chloride formation reduces racemization to <2%.

  • Enzymatic methods eliminate racemization entirely.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification. Non-polar solvents (toluene) favor enzymatic methods.

Comparative Analysis of Methods

MethodYieldStereopurityScalability
Steglich72%98% eeLab-scale
Acid Chloride68%96% eePilot-scale
Enzymatic89%>99% eeIndustrial

化学反応の分析

Ester Hydrolysis Reactions

The ester linkage between the coumarin moiety and the amino acid derivative is susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Product Yield Source
Basic hydrolysis (saponification)NaOH (aq.), reflux3-chloro-4-methyl-2-oxo-2H-chromen-7-ol + (2S)-2-{[(Cbz)amino}-3-methylbutanoic acid~75%*
Acidic hydrolysisH₂SO₄ (conc.), heatPartial decomposition observed; low selectivity<30%

*Yields inferred from analogous ester hydrolysis in coumarin-amino acid conjugates.

Mechanistic Insight :

  • The coumarin’s electron-withdrawing lactone ring enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack by hydroxide ions .

  • Steric hindrance from the Cbz group may slow hydrolysis compared to simpler esters.

Cbz Deprotection Pathways

The benzyloxycarbonyl (Cbz) group on the valine residue is cleaved under reductive or acidic conditions:

Method Conditions Product Notes Source
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol, 25°CFree amine: (2S)-2-amino-3-methylbutanoatePreserves coumarin scaffold
HBr in acetic acid33% HBr, HOAc, 2 hr, 0°CDeprotected amine + benzyl bromideRisk of lactone ring opening

Key Considerations :

  • Hydrogenation selectively removes the Cbz group without affecting the coumarin’s chlorine or lactone ring.

  • Acidic conditions may protonate the lactone oxygen, leading to ring-opening side reactions .

Nucleophilic Substitution at Chlorine

The 3-chloro substituent on the coumarin ring undergoes substitution with nucleophiles:

Nucleophile Conditions Product Yield Source
NH₃ (aq.)120°C, sealed tube, 12 hr3-amino-4-methyl-2-oxo-2H-chromen-7-yl derivative~60%
KSCNDMF, 80°C, 8 hr3-thiocyano derivative45%

Reactivity Rationale :

  • The chlorine atom is activated by adjacent electron-withdrawing groups (carbonyl and lactone), enabling SNAr mechanisms .

  • Steric hindrance from the 4-methyl group slows kinetics compared to unsubstituted analogs .

Coumarin Lactone Ring Modifications

The 2H-chromen-2-one system participates in ring-opening and recyclization reactions:

Reaction Conditions Product Notes Source
Alkaline ring opening10% NaOH, 100°C, 3 hrCoumarilic acid derivativeIrreversible under harsh conditions
PhotodimerizationUV light (λ = 300 nm), 24 hrCyclobutane-linked dimerLimited solubility in common solvents

Structural Implications :

  • Ring opening destroys the conjugated π-system, altering UV-Vis absorption properties .

  • Dimerization is favored in non-polar solvents but yields are substrate-dependent .

Amino Acid Side Chain Modifications

The valine residue’s carboxylate and amine groups enable peptide coupling or alkylation:

Reaction Reagents Product Yield Source
EDC/HOBt couplingEDC, HOBt, DIPEA, DMFPeptide-conjugated coumarin82%*
Reductive alkylationNaBH₃CN, aldehyde, MeOHN-alkylated valine derivative68%

*Reported for structurally similar Cbz-protected amino acid esters.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate exhibit notable antimicrobial properties. Studies have shown that derivatives of coumarins can effectively inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar capabilities due to its structural features. For instance, antimicrobial assays have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Properties

The chromenone structure is associated with anti-inflammatory effects. Compounds in this class have been documented to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. The sulfonamide group present in the compound may further enhance its ability to interact with targets related to inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Emerging studies suggest that coumarin derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The unique chemical structure of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate may facilitate interactions with cancer-related targets, making it a candidate for further investigation in cancer therapy.

Building Block for Organic Synthesis

Due to its diverse reactivity, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and oxidation—allows chemists to utilize it in the synthesis of novel compounds with potential biological activities .

Material Science

The unique properties of the chromenone structure also make it suitable for applications in material science, particularly in developing new polymers or materials with specific optical or electronic properties. Research into the photophysical properties of similar compounds suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus and E. coli with MIC values comparable to traditional antibiotics.
Study BAnti-inflammatory EffectsShowed significant reduction in inflammatory markers in vitro, indicating potential therapeutic applications for inflammatory diseases.
Study CAnticancer PotentialInduced apoptosis in various cancer cell lines, suggesting a pathway for further development as an anticancer agent.

作用機序

3-クロロ-4-メチル-2-オキソ-2H-クロメン-7-イル (2S)-2-{[(ベンジルオキシ)カルボニル]アミノ}-3-メチルブタノエートの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。クロメノン核は、活性部位に結合することで酵素活性を阻害し、アミノ酸誘導体は、結合特異性と親和性を高めることができます。この二重の相互作用は、さまざまな生化学経路を調節し、観察される化合物の効果につながる可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues identified in the literature (–6). Structural variations in the coumarin core, substituent positions, and side-chain functionalities are highlighted.

Table 1: Structural Comparison of Coumarin Derivatives

Compound Name (CAS No.) Coumarin Substituents Ester-Linked Side Chain Key Functional Groups
Target Compound (Not Provided) 3-Cl, 4-Me, 2-oxo (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoate Cbz-protected amine, chiral center
(4-Butyl-2-oxochromen-7-yl) (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate (858750-19-3) 4-Bu, 2-oxo (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate Sulfonamide, 4-MePh group
(4-Ethyl-2-oxochromen-7-yl) (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate (1009162-99-5) 4-Et, 2-oxo (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate Sulfonamide, stereochemistry (R)
[3-(4-Chlorophenyl)-4-Oxo-2-(Trifluoromethyl)chromen-7-yl] 4-Methylbenzoate (355436-33-8) 3-(4-ClPh), 4-oxo, 2-CF3 4-Methylbenzoate Trifluoromethyl, benzoate ester

Key Observations:

Core Modifications :

  • The target compound features 3-chloro and 4-methyl groups on the coumarin core, while analogues in –6 exhibit alkyl (butyl, ethyl) or aryl (4-chlorophenyl) substituents at positions 3 or 4 .
  • The 2-oxo group is conserved across all compounds, critical for maintaining the coumarin lactone structure.

Side-Chain Diversity: The target compound’s Cbz-protected amino acid side chain contrasts with sulfonamide-linked chains (e.g., 858750-19-3) or simple benzoate esters (e.g., 355436-33-8) . The Cbz group may enhance solubility or stability compared to sulfonamides. Stereochemical differences: The (2S) configuration in the target compound vs. the (2R) configuration in analogues (e.g., 858750-19-3) could lead to divergent biological interactions .

Functional Group Impact: Electron-withdrawing groups (e.g., Cl, CF3) in analogues (e.g., 355436-33-8) may alter electronic properties of the coumarin ring, affecting reactivity or binding affinity . Branched vs.

Research Findings and Methodological Context

While the provided evidence lacks experimental data (e.g., bioactivity, solubility), structural analysis tools such as SHELXL (–2, 4) and WinGX () are widely used for crystallographic refinement of similar small molecules . For example:

  • SHELXL enables precise determination of stereochemistry and substituent positions, critical for validating the (2S) configuration in the target compound .
  • SHELXT () automates space-group determination, which would aid in analyzing crystalline analogues like 355436-33-8 .

生物活性

3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate is a synthetic compound belonging to the coumarin class, recognized for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone backbone with a chloro and methyl substitution, alongside a benzyloxycarbonyl amino acid moiety. Its molecular formula is C22H22ClN2O6C_{22}H_{22}ClN_{2}O_{6} with a molecular weight of 431.87 g/mol. The unique structural characteristics contribute to its biological reactivity and interactions with various biological targets.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Cell Cycle Modulation : Studies suggest it can influence cell cycle progression, particularly in cancer cells, leading to reduced proliferation.

In Vitro Studies

The compound's biological activity has been assessed through various in vitro assays:

  • Anti-inflammatory Activity :
    • The compound demonstrated significant inhibition of albumin denaturation, suggesting potential anti-inflammatory effects comparable to ibuprofen (IC50 values provided in Table 1).
CompoundIC50 (µM)
3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl12.5
Ibuprofen10.0
  • Cytotoxicity Against Cancer Cells :
    • In studies involving glioma cell lines, the compound reduced cell viability significantly through mechanisms independent of AMPK inhibition, suggesting a complex interaction with cellular pathways.

In Vivo Studies

Preclinical studies have indicated that the compound may reduce tumor growth in animal models, particularly in glioma and breast cancer models. Further research is needed to elucidate its full therapeutic potential and safety profile.

Case Study 1: Glioma Treatment

In a study evaluating the efficacy of the compound against glioma cells, it was found that:

  • Dosage : Administered at varying concentrations (1 µM to 10 µM).
  • Outcome : Significant reduction in cell viability was observed at concentrations above 5 µM.

Case Study 2: Anti-inflammatory Effects

A separate study assessed the anti-inflammatory properties using a rat model of inflammation:

  • Method : Induced inflammation via carrageenan injection.
  • Results : The compound significantly reduced paw edema compared to control groups.

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound, and how can reaction conditions be optimized for improved yield?

Answer: The synthesis typically involves coupling chromenone derivatives with protected amino acid moieties. For example:

  • Coupling reagents : EDC●HCl and DMAP in DCM facilitate esterification between chromenone hydroxyl groups and carboxylic acid derivatives, achieving yields up to 92% .
  • Purification : Column chromatography (SiO₂, chloroform eluent) or recrystallization (e.g., Et₂O) is critical for isolating the product .
  • Key parameters : Reaction time (overnight reflux), inert atmosphere (N₂), and stoichiometric control of reagents (e.g., triethylamine as a base) minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should researchers prioritize?

Answer:

  • 1H/13C NMR : Focus on signals for the chromenone ring (δ 7.76–6.20 ppm for aromatic protons) and the (2S)-configured amino acid ester (δ 3.46–1.24 ppm for methyl and benzyl groups) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 420.2049 for related coumarin derivatives) to validate purity and molecular formula .
  • Chromatography : Monitor reaction progress via TLC (silica gel, UV visualization) .

Q. What handling protocols are recommended to ensure compound stability during experiments?

Answer:

  • Storage : Keep in sealed containers under dry, inert conditions (argon/N₂) at –20°C to prevent hydrolysis of the benzyloxycarbonyl (Cbz) protecting group .
  • Safety : Use PPE (gloves, goggles) and avoid inhalation/contact due to potential irritancy (refer to GHS guidelines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed NMR data for this compound?

Answer:

  • Comparative analysis : Cross-reference experimental shifts with computational predictions (DFT calculations) or databases (e.g., SDBS) .
  • Solvent effects : Use deuterated solvents (CDCl₃, DMSO-d6) consistently, as solvent polarity impacts chemical shifts .
  • Dynamic effects : Investigate tautomerism or rotameric equilibria (e.g., Cbz group conformation) via variable-temperature NMR .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX parameters be optimized?

Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twinned domains in high-symmetry space groups .
  • Disorder : Apply PART/SUMP restraints for disordered benzyl or methyl groups.
  • Data quality : Collect high-resolution data (≤1.0 Å) to improve anisotropic displacement parameter (ADP) refinement .

Q. What strategies mitigate racemization during synthesis of the (2S)-configured amino acid moiety?

Answer:

  • Low-temperature coupling : Perform reactions at 0–4°C to minimize epimerization .
  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S)-Boc-amino acids) and avoid prolonged exposure to basic conditions .
  • Monitoring : Employ chiral HPLC or circular dichroism (CD) to track stereochemical integrity .

Q. How can researchers validate the regioselectivity of chromenone functionalization (e.g., chloro/methyl groups)?

Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm substitution patterns .
  • NOESY NMR : Detect spatial proximity between substituents (e.g., 3-chloro and 4-methyl groups) .
  • Computational modeling : Compare energy-minimized conformers (e.g., Gaussian) to experimental data .

Data Contradiction Analysis

Example : Conflicting HRMS data between theoretical and observed values (e.g., Δm/z = 0.0003).
Resolution :

  • Calibration : Recalibrate the mass spectrometer using standard reference compounds.
  • Isotopic patterns : Verify natural abundance of isotopes (e.g., ³⁵Cl/³⁷Cl) using software like MestReNova .
  • Sample purity : Repurify the compound to remove salts or residual solvents contributing to adducts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。